molecular formula C9H6O3S B14360121 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione CAS No. 93173-17-2

2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione

Cat. No.: B14360121
CAS No.: 93173-17-2
M. Wt: 194.21 g/mol
InChI Key: XUAYIXLUPVEQFK-UHFFFAOYSA-N
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Description

2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is an organic compound that features both hydroxyl and sulfanyl functional groups attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with sulfur-containing reagents under controlled conditions. One common method is the reaction of 2-hydroxyindene with thiol reagents in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of diketones.

    Reduction: The sulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: Both the hydroxyl and sulfanyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions might involve the use of strong acids or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while substitution reactions could produce a variety of functionalized indene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and sulfanyl groups could play key roles in these interactions, forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the sulfanyl group, which might affect its reactivity and applications.

    2-Sulfanyl-1H-indene-1,3(2H)-dione: Lacks the hydroxyl group, potentially altering its chemical properties and biological activity.

    1,3-Indandione: A simpler structure that serves as a precursor to more complex indene derivatives.

Uniqueness

2-Hydroxy-2-sulfanyl-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and sulfanyl groups, which can impart distinct chemical reactivity and biological activity

Properties

CAS No.

93173-17-2

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

2-hydroxy-2-sulfanylindene-1,3-dione

InChI

InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H

InChI Key

XUAYIXLUPVEQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)S

Origin of Product

United States

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